MFCD03484467
Description
Such compounds are often utilized in medicinal chemistry, catalysis, or materials science.
Properties
IUPAC Name |
6-cyclopropyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-28-19-11-9-18(10-12-19)23(27)15-29-24-21(14-25)20(16-5-3-2-4-6-16)13-22(26-24)17-7-8-17/h2-6,9-13,17H,7-8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWOFUBKOYVTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C3CC3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD03484467 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to be cost-effective and efficient. Industrial production methods may include continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: MFCD03484467 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Scientific Research Applications
MFCD03484467 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an active pharmaceutical ingredient. Additionally, in industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD03484467 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s therapeutic potential and optimizing its use in different applications.
Comparison with Similar Compounds
Structural Insights :
- CAS 1533-03-5 (MFCD00039227): A trifluoromethyl ketone with high GI absorption and moderate solubility, commonly used in agrochemicals .
- CAS 56469-02-4 (MFCD02258901): A hydroxyisoquinolinone derivative with analgesic properties, featuring hydrogen-bond donors for target binding .
- CAS 905306-69-6 (MFCD10697534): A methoxypyridinylamine with high aqueous solubility and low CYP inhibition, suitable for CNS drug development .
Functional Similarities and Divergences
- Catalytic Applications: Trifluoromethyl derivatives (e.g., CAS 1533-03-5) are pivotal in asymmetric catalysis, whereas hydroxyisoquinolinones (CAS 56469-02-4) are more common in pharmacology .
- Bioactivity : Methoxypyridinylamines (CAS 905306-69-6) exhibit higher BBB permeability compared to trifluoromethyl ketones, making them preferable for neuroactive agents .
Research Findings and Limitations
- Gaps in Data : Direct experimental data for this compound are absent, necessitating assumptions based on structural analogs.
- Key Observations :
- Future Directions :
- Conduct NMR/X-ray crystallography to resolve this compound’s structure.
- Evaluate its catalytic or pharmacological efficacy in vitro.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
